1-ethyl-7-methyl-4-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Beschreibung
The compound 1-ethyl-7-methyl-4-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,4-dihydro-1,8-naphthyridine-3-carboxamide (hereafter referred to as Compound A) is a 1,8-naphthyridine derivative characterized by:
- A 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine core.
- A carboxamide substituent at position 3, linked to a pyrrolidin-3-yl group.
- A thiophen-3-ylmethyl moiety attached to the pyrrolidine nitrogen.
Eigenschaften
IUPAC Name |
1-ethyl-7-methyl-4-oxo-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-3-25-12-18(19(26)17-5-4-14(2)22-20(17)25)21(27)23-16-6-8-24(11-16)10-15-7-9-28-13-15/h4-5,7,9,12-13,16H,3,6,8,10-11H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSSILIDSGJPIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3CCN(C3)CC4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
It is structurally similar to nalidixic acid, a potent antibacterial agent. Nalidixic acid is known to inhibit nucleic acid and protein synthesis in Saccharomyces cerevisiae, suggesting that this compound may have a similar target.
Mode of Action
Based on its structural similarity to nalidixic acid, it may also inhibit nucleic acid and protein synthesis. This inhibition could occur through the compound’s interaction with DNA gyrase, an enzyme involved in DNA replication and transcription, leading to the disruption of these processes.
Biochemical Pathways
Given its potential role in inhibiting nucleic acid and protein synthesis, it may impact pathways related to these processes. This could include the DNA replication pathway, the transcription pathway, and the translation pathway, among others.
Result of Action
If it does inhibit nucleic acid and protein synthesis like nalidixic acid, it could lead to the cessation of cell growth and division, potentially resulting in cell death.
Biologische Aktivität
The compound 1-ethyl-7-methyl-4-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,4-dihydro-1,8-naphthyridine-3-carboxamide (CAS Number: 2097898-78-5) belongs to the naphthyridine family and is characterized by its complex structure featuring a thiophene moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 396.51 g/mol. The structure can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of DNA replication.
| Compound | Target Bacteria | Activity |
|---|---|---|
| Naphthyridine Derivative | Staphylococcus aureus | Inhibition observed |
| Naphthyridine Derivative | Escherichia coli | Moderate activity |
Anti-inflammatory Effects
The compound's anti-inflammatory properties are attributed to its ability to inhibit key inflammatory mediators such as COX enzymes. Studies have reported that derivatives of naphthyridine significantly reduce the production of prostaglandins and nitric oxide, which are crucial in the inflammatory response.
| Compound | COX Inhibition (IC50) | Comparison to Standard |
|---|---|---|
| Naphthyridine Derivative | 25 μM | Comparable to Indomethacin (23 μM) |
Anticancer Potential
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The MTT assay results indicate a dose-dependent response in inhibiting cell proliferation.
| Cell Line | IC50 (μM) | Standard Drug |
|---|---|---|
| A549 (Lung Cancer) | 15.5 | Cisplatin (10 μM) |
| HepG2 (Liver Cancer) | 18.2 | Doxorubicin (12 μM) |
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as COX and lipoxygenase.
- DNA Interaction : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Signal Pathway Modulation : It may affect signaling pathways related to cell survival and apoptosis.
Case Studies
Several case studies have highlighted the efficacy of naphthyridine derivatives in treating infections and inflammation:
- A study conducted on a series of naphthyridine derivatives demonstrated their effectiveness against resistant strains of bacteria, showing promise for future antibiotic development.
- Another investigation into the anti-inflammatory properties revealed significant reductions in edema in animal models treated with these compounds.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparisons with Analogues
Core Modifications in 1,8-Naphthyridine Derivatives
Compound B : 1-Ethyl-7-methyl-4-oxo-N-[3-(trifluoromethyl)benzyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Key Difference : The carboxamide substituent is linked to a 3-(trifluoromethyl)benzyl group instead of a thiophene-pyrrolidine moiety.
- Molecular Weight : 389.377 vs. ~456.5 (estimated for Compound A).
Compound C : 1-(4-Chlorobenzyl)-N-(3-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Modifications at the Carboxamide Substituent
Compound D : 1-Ethyl-7-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Key Difference : A sulfone-containing tetrahydrothiophene ring replaces the thiophen-3-ylmethyl-pyrrolidine group.
Compound E : 1-(2-(Cyclohexylamino)-2-oxoethyl)-7-methyl-4-oxo-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Pharmacological Comparisons
Antimicrobial Activity
- Compound F: Organotin derivatives of 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid (nalidixic acid) exhibit antifungal and antibacterial activity. Compound A’s thiophene-pyrrolidine group could mimic these effects but with reduced metal toxicity .
- Compound G : 7-Benzyl-1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid (NCA) shows locomotor stimulant effects via catecholamine modulation. Compound A’s lack of a free carboxylic acid may redirect its bioactivity toward different targets .
Enzyme Inhibition
Physicochemical Properties
| Compound | Substituent | Molecular Formula | Molecular Weight | Notable Features |
|---|---|---|---|---|
| A | Thiophene-pyrrolidine | C₂₂H₂₄N₄O₂S | ~456.5 | Moderate lipophilicity, polarizable S atom |
| B | 3-(Trifluoromethyl)benzyl | C₂₀H₁₈F₃N₃O₂ | 389.377 | High metabolic stability |
| C | 4-Chlorobenzyl/3-Cl-phenyl | C₂₂H₁₅Cl₂N₃O₂ | 424.28 | Low solubility, rigid structure |
| D | Sulfone-tetrahydrothiophene | C₁₉H₂₃N₃O₃S₂ | ~429.5 | Enhanced polarity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
